molecular formula C18H20N4O4S B2729148 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-88-2

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2729148
CAS RN: 2034479-88-2
M. Wt: 388.44
InChI Key: GYGQTBCERZTDPW-UHFFFAOYSA-N
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Description

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. This compound is a pyrazine derivative that is known to have various biochemical and physiological effects. In

Scientific Research Applications

Heterocyclic Synthesis

The synthesis of new heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, often involves complex nitriles as key intermediates. These compounds are of interest due to their diverse pharmacological activities. For instance, enaminonitriles serve as precursors in the synthesis of various heterocyclic derivatives, demonstrating the utility of nitrile groups in medicinal chemistry and drug design (Fadda, Etman, El-Seidy, & Elattar, 2012).

Liquid Crystalline Properties

Compounds containing sulfonyl groups and heterocyclic rings, such as piperidine, have been synthesized and studied for their liquid crystalline properties. These materials could have applications in electronic displays and other technologies requiring controlled optical properties (Karamysheva, Roitman, Torgova, & Kovshev, 1981).

Anticancer Activity

The potential anticancer activity of pyrano[3, 2-c]chromene derivatives, synthesized through reactions involving nitrile and piperidine as catalysts, has been explored. Some of these compounds have shown promising results against various cancer cell lines, indicating the relevance of such structures in the development of new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

properties

IUPAC Name

3-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-13-17-18(21-9-8-20-17)26-16-7-4-10-22(14-16)27(23,24)12-11-25-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGQTBCERZTDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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